molecular formula C11H14N2O4 B5495129 N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide

Cat. No. B5495129
M. Wt: 238.24 g/mol
InChI Key: CRJGCGMJTZVKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-4-nitrobenzamide involves the reaction of suitable precursors like 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, with the structure confirmed by X-ray analysis (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of this compound is confirmed by X-ray crystallography, indicating the presence of an N,O-bidentate directing group. This group is crucial for its potential in metal-catalyzed C–H bond functionalization reactions, showcasing its importance in synthetic chemistry.

Chemical Reactions and Properties

The compound undergoes specific chemical reactions under certain conditions. For example, N-t-Butyl-2,4,6-trinitrobenzamide, a related compound, shows nucleophilic substitution with hydroxyl ions to form nitrite ions, indicating the reactivity of nitrobenzamide derivatives under alkaline conditions (P. Hutchison & Rjl Martin, 1965).

Mechanism of Action

The compound’s mechanism of action is related to its N,O-bidentate directing group. This group promotes the formation of cyclometallated complexes via chelation-assistance, setting the stage for C–H bond functionalization .

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-3-5-9(6-4-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGCGMJTZVKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.